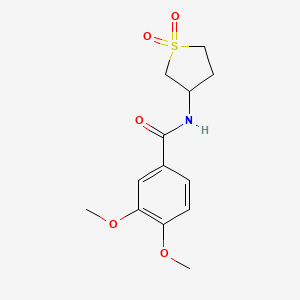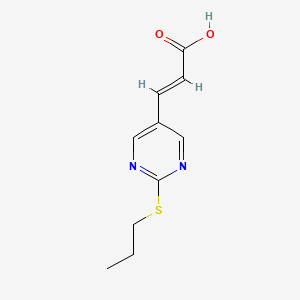
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid, also known as PTX-200, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
作用机制
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid works by inhibiting the activity of a protein called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential for DNA synthesis and cell division, and cancer cells have a higher demand for these nucleotides than normal cells. By inhibiting DHODH, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid disrupts the synthesis of pyrimidine nucleotides and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), inhibition of cancer stem cell self-renewal, and inhibition of tumor angiogenesis (the formation of new blood vessels to supply the tumor with nutrients).
实验室实验的优点和局限性
One advantage of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it has shown a broad spectrum of activity against different types of cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective at low concentrations, which may reduce the risk of toxicity. However, one limitation of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it is not yet available for clinical use, which may limit its applicability in translational research.
未来方向
There are several future directions for research on (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid. One area of focus is to further elucidate the mechanism of action of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid and its interaction with DHODH. In addition, researchers are exploring the potential use of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in humans.
合成方法
The synthesis of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid involves a multi-step process that begins with the reaction of 2-propylthiophenol with ethyl chloroacetate to form ethyl 2-propylthiophene-3-carboxylate. This intermediate is then reacted with 2-bromo-5-chloropyrimidine to form (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid.
科学研究应用
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid inhibits the growth of a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
属性
IUPAC Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-5-15-10-11-6-8(7-12-10)3-4-9(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORQLOCTCWJKD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC=C(C=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)
![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2924760.png)
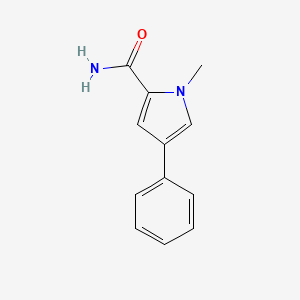
![ethyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2924766.png)
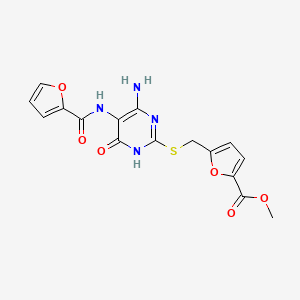
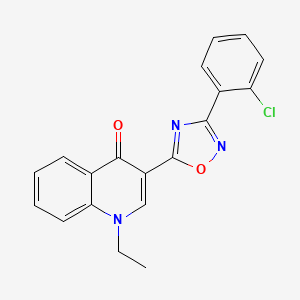
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)
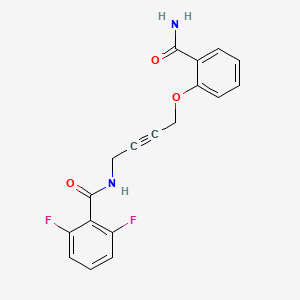
![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)
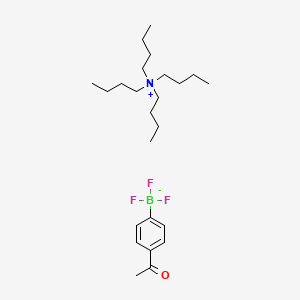
![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)
